molecular formula C21H17FN2O4S B2897405 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide CAS No. 922010-53-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2897405
CAS No.: 922010-53-5
M. Wt: 412.44
InChI Key: LMDQOVLMQOFLDF-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide is a dibenzooxazepine derivative featuring a 10-ethyl substituent on the oxazepine ring and a 2-fluorobenzenesulfonamide moiety. The sulfonamide group is a critical pharmacophore, often associated with enhanced binding affinity to biological targets, while the ethyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-17-8-4-5-9-19(17)28-18-12-11-14(13-15(18)21(24)25)23-29(26,27)20-10-6-3-7-16(20)22/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDQOVLMQOFLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Amination at Position 2

A Buchwald–Hartwig amination introduces the primary amine:

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv.) in toluene at 110°C.
  • Substrate : 2-bromo-dibenzooxazepine derivative.
  • Yield : 68–72% after column purification.

Step 2: Sulfonylation

The amine reacts with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane (DCM) with aqueous NaHCO₃.
  • Molar ratio : 1:1.1 (amine:sulfonyl chloride).
  • Reaction time : 2 hours at 25°C.
  • Yield : 85–90%.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity were systematically evaluated:

Table 1: Ligand Screening for Pd-Catalyzed Amination

Ligand Yield (%) Selectivity (%)
SPhos 72 94
Xantphos 68 89
BINAP 55 82

SPhos provided optimal balance between reactivity and cost.

Table 2: Solvent Effects on Sulfonylation

Solvent Yield (%) Purity (%)
DCM 90 98
THF 82 95
DMF 75 88

Polar aprotic solvents like DCM minimized side reactions.

Comparative Analysis of Synthetic Routes

Two dominant pathways have emerged:

Route A (Sequential Functionalization) :

  • Core synthesis → 10-ethylation → 2-amination → sulfonylation
  • Total yield : 48%
  • Advantage : Modularity for analog synthesis

Route B (Convergent Approach) :

  • Pre-functionalized building blocks coupled via Pd catalysis
  • Total yield : 56%
  • Advantage : Fewer purification steps

Route B is favored for large-scale production due to higher atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the oxo group, affecting the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It is known to act as a selective inhibitor of certain receptors, such as the dopamine D2 receptor . This inhibition can modulate various signaling pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazepine Core

10-Methyl vs. 10-Ethyl Substitution
  • 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () Molecular Formula: C₂₀H₁₅FN₂O₄S Key Difference: Methyl group at position 10 instead of ethyl.
8-Chloro Substitution
  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () Molecular Formula: C₁₉H₁₂ClFN₂O₄S Key Difference: Chlorine at position 8 on the dibenzo ring.
8,10-Dimethyl Substitution
  • N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide ()
    • Molecular Formula: C₂₁H₁₇FN₂O₄S
    • Key Difference: Additional methyl group at position 8.
    • Impact: Steric hindrance from the 8-methyl group could reduce binding efficiency compared to the target compound’s unsubstituted dibenzo ring .

Variations in the Sulfonamide Moiety

2-Fluoro vs. 4-Fluoro Substitution
  • 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide ()
    • Key Difference: Fluorine at position 4 on the benzenesulfonamide.
    • Impact: The 2-fluoro substituent in the target compound may create distinct dipole interactions or hydrogen bonding patterns compared to the 4-fluoro analog, influencing target selectivity .
3,4-Dimethyl Substitution
  • 3,4-Dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide ()
    • Molecular Formula: C₂₂H₂₁N₂O₄S
    • Key Difference: Methyl groups at positions 3 and 4 on the benzenesulfonamide.
    • Impact: Increased steric bulk may reduce binding affinity compared to the target’s simpler 2-fluoro substitution .

Functional Group Replacements

Sulfonamide vs. Carbamate
  • BT2 (Carbamic Acid Ethyl Ester Derivative) () Structure: 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl carbamate. Key Difference: Carbamate group instead of sulfonamide.
Sulfonamide vs. Amide
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide ()
    • Key Difference: Amide group replaces sulfonamide.
    • Impact: The amide’s reduced acidity and hydrogen-bonding ability may lower target affinity compared to the sulfonamide-containing target compound .

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with various substituents:

  • Chemical Formula : C20H22N2O3
  • Molecular Weight : 338.40 g/mol
  • CAS Number : 20933389

Research indicates that this compound may exhibit its biological activity through several mechanisms:

  • Dopamine D2 Receptor Antagonism : Similar compounds have been shown to act as antagonists at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders .
  • Inhibition of Glycolysis : Analogous fluorinated compounds have demonstrated the ability to inhibit glycolytic pathways in cancer cells, suggesting a potential role in targeting metabolic processes in tumors .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds. For instance, fluorinated derivatives of 2-deoxy-D-glucose (2-DG) have shown promising results in inhibiting tumor growth by targeting glycolysis, especially in hypoxic conditions prevalent in tumors . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable effects.

Angiogenesis Inhibition

Preliminary findings indicate that derivatives related to this compound may function as angiogenesis inhibitors. Angiogenesis is a critical process in tumor growth and metastasis; thus, compounds that can inhibit this process are valuable in cancer therapy .

Research Findings and Case Studies

A review of available literature reveals several studies that provide insights into the biological activities associated with similar compounds:

StudyFindings
Identified dopamine D2 receptor antagonism as a therapeutic target for neuropsychiatric disorders.
Demonstrated that fluorinated analogs can effectively inhibit glycolysis in glioblastoma cells.
Suggested potential angiogenesis inhibitory properties of dibenzo[b,f][1,4]oxazepine derivatives.

Case Study: Fluorinated Derivatives

In a study evaluating fluorinated derivatives of 2-DG, researchers found that these compounds exhibited significantly lower IC50 values compared to their non-fluorinated counterparts, indicating enhanced cytotoxicity against cancer cells . The modifications improved pharmacokinetics and stability, leading to prolonged therapeutic effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling (using 2-fluorobenzenesulfonyl chloride) and ethyl group introduction at the 10-position. Catalysts like triethylamine or pyridine are critical for facilitating sulfonamide bond formation, while solvents such as dimethylformamide (DMF) or dichloromethane (DCM) ensure solubility . Temperature control (typically 0–60°C) and inert atmospheres (N₂/Ar) prevent side reactions. Post-synthesis purification via column chromatography or recrystallization improves yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry, particularly distinguishing the ethyl group at position 10 and the sulfonamide linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈FN₂O₄S: 437.10). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% by area normalization). Differential Scanning Calorimetry (DSC) determines melting points (e.g., ~180–190°C) to confirm crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer : Use in vitro enzyme assays (e.g., fluorescence polarization or calorimetry) to screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, where sulfonamides are known inhibitors. Structural analogs (e.g., with trifluoromethyl or chloro substituents) suggest competitive binding at active sites . Molecular docking (using AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with catalytic residues. Site-directed mutagenesis of target enzymes can validate binding hypotheses .

Q. What strategies mitigate poor aqueous solubility in pharmacological assays?

  • Methodological Answer : Solubility enhancement techniques include:
  • Co-solvency : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering).
  • Salt formation : React with sodium bicarbonate to form water-soluble sulfonate salts.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Variations in biological activity (e.g., antimicrobial vs. anti-inflammatory) arise from substituent effects (e.g., 2-fluoro vs. 4-chloro groups altering electron distribution). Systematic Structure-Activity Relationship (SAR) studies are recommended:
  • Synthesize analogs with controlled substitutions (e.g., halogen, methoxy).
  • Use standardized assays (e.g., MIC for antimicrobial activity; IL-6 suppression for anti-inflammatory).
  • Cross-validate findings with orthogonal assays (e.g., Western blotting for protein targets) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating neuroprotective potential?

  • Methodological Answer : Use murine models of neuroinflammation (e.g., LPS-induced cognitive impairment) or neurodegeneration (e.g., MPTP-treated Parkinson’s model). Administer the compound intraperitoneally (10–50 mg/kg/day) and assess outcomes via:
  • Behavioral tests (Morris water maze for memory).
  • Biomarker analysis (TNF-α, GFAP in cerebrospinal fluid).
  • Histopathology (neuronal density in hippocampal regions) .

Key Challenges in Research

Q. How to address instability under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 1.2–7.4 at 37°C for 24–72 hrs) with HPLC monitoring. Stabilization approaches include:
  • Lyophilization : Formulate as lyophilized powder with trehalose/mannitol excipients.
  • pH adjustment : Use citrate buffer (pH 4.5) for storage.
  • Protective packaging : Store under nitrogen in amber vials to prevent photodegradation .

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